molecular formula C15H9ClN4O4 B2793521 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 865287-21-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2793521
CAS RN: 865287-21-4
M. Wt: 344.71
InChI Key: DBTSCCOCFUAVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPOP is a heterocyclic compound that contains both an oxadiazole and a nitrobenzamide group. The compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide in lab experiments is its selectivity for certain proteins, allowing for the detection of specific protein-protein interactions. However, the compound can be difficult to synthesize, and its fluorescence properties can be affected by factors such as pH and temperature.

Future Directions

There are a number of potential future directions for research on N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for use in research. Another area of interest is the development of new applications for this compound, such as its use in the study of protein-ligand interactions. Overall, this compound is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by reaction with 2-nitrobenzoyl chloride. Other methods include the reaction of 2-nitrobenzoic acid with 5-amino-1,3,4-oxadiazole in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has been studied extensively for its potential use in scientific research. One of the main applications of this compound is as a fluorescent probe for the detection of protein-protein interactions. The compound has been shown to bind selectively to certain proteins, allowing for the detection of protein-protein interactions in vitro and in vivo.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTSCCOCFUAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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